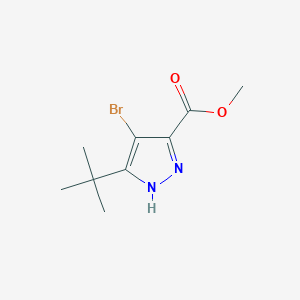

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its bromine and tert-butyl substituents on the pyrazole ring

Properties

IUPAC Name |

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(11-12-7)8(13)14-4/h1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIQZTQWZZFHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Bromination: The starting material, 5-tert-butyl-1H-pyrazole-3-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.

Methylation: The brominated pyrazole is then methylated to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination and methylation steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a corresponding bromate.

Reduction: The compound can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Bromate derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: A wide range of substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate serves as a valuable building block in drug development. Compounds with pyrazole moieties are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Potential Pharmacological Activities

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

- Antimicrobial Properties : Some studies suggest that pyrazole compounds exhibit activity against various bacterial strains.

Case Study: Synthesis of Novel Antiinflammatory Agents

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their COX inhibition. The results indicated that modifications to the pyrazole ring significantly influenced anti-inflammatory potency.

Agricultural Applications

The compound shows promise in the field of agrochemicals, particularly as a potential herbicide or fungicide due to its unique chemical structure.

Data Table: Comparison of Pyrazole Derivatives in Agrochemical Efficacy

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicidal | 75% | |

| Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Fungicidal | 60% | |

| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Herbicidal | 70% |

Materials Science Applications

This compound is also being explored for its potential in materials science, particularly in the synthesis of metal-organic frameworks (MOFs).

Coordination Chemistry

The presence of bromine and carboxyl groups allows for interesting coordination chemistry with metal ions, leading to the formation of stable complexes that can be used in catalysis or gas storage applications.

Case Study: Synthesis of MOFs

A study demonstrated the synthesis of a MOF using this compound as a ligand. The resulting framework exhibited high surface area and porosity, making it suitable for applications in gas adsorption and separation.

Mechanism of Action

The mechanism by which methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group.

Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom.

4-Bromo-5-tert-butyl-1H-pyrazole: Lacks the carboxylate group.

Uniqueness: Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine and tert-butyl groups on the pyrazole ring. This combination of substituents provides distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 261.12 g/mol

- Structure : The compound features a bromine atom at the 4-position of the pyrazole ring, a tert-butyl group at the 1-position, and a carboxylic acid functional group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine atom and carboxylic acid group can engage with active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in various physiological processes, which can influence cellular signaling pathways.

Biological Activities

The compound has been noted for several pharmacological properties:

- Anticancer Activity : Pyrazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC₅₀ values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . Although specific data on this compound is limited, its structural similarities suggest potential anticancer efficacy.

- Antimicrobial Properties : Pyrazole derivatives are recognized for their antimicrobial activities against a range of pathogens. This includes both antibacterial and antifungal properties, although specific studies on this compound are still needed .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in relation to other pyrazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Potential (needs study) | Potential (needs study) | Unknown |

| Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate | IC₅₀ < 10 μM in various cancers | Effective against several bacteria | Anti-inflammatory |

| 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid | IC₅₀ values reported in multiple studies | Broad-spectrum antimicrobial effects | Antiviral properties |

Case Studies

While specific case studies on this compound are scarce, research on related pyrazole compounds provides insights into potential applications:

- Anticancer Studies : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly . This suggests that this compound may also exhibit similar mechanisms.

- Antimicrobial Research : Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition rates. Future research could explore the antimicrobial potential of this specific compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.